O-phenylhydroxylamine hydrochloride-d5

Description

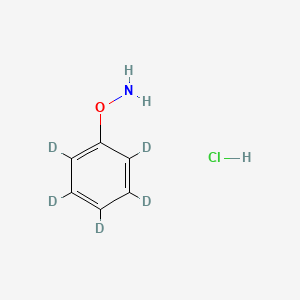

O-Phenylhydroxylamine hydrochloride-d5 (CAS: Not explicitly provided in evidence; inferred as the deuterated analog of O-phenylhydroxylamine hydrochloride) is a deuterium-labeled derivative of O-phenylhydroxylamine hydrochloride, where five hydrogen atoms on the phenyl ring are replaced with deuterium (^2H) . This compound is primarily utilized in analytical chemistry as a stable isotopically labeled internal standard for mass spectrometry, enabling precise quantification in pharmacokinetic and metabolic studies . Structurally, it retains the hydroxylamine group (-NHOH) bound to a phenyl ring, with the deuterium substitution enhancing its utility in tracing reaction pathways or minimizing background interference in spectroscopic analyses .

Properties

IUPAC Name |

O-(2,3,4,5,6-pentadeuteriophenyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKJJSFWZJNS-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])ON)[2H])[2H].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Phenol-d5 Alkylation

The most widely cited method adapts the non-deuterated synthesis protocol from Patent CN104529816A, substituting phenol with phenol-d5 to introduce five deuterium atoms at the aromatic ring. The reaction proceeds through a two-step alkylation-salification sequence:

-

Alkylation :

-

Phenol-d5 reacts with sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C under nitrogen, forming a phenoxide intermediate.

-

Subsequent addition of 2,4-dinitrophenoxyamine introduces the hydroxylamine moiety.

-

Key parameters :

-

Molar ratio of NaH:phenol-d5 = 0.4–0.8:1

-

Reaction temperature: 0–5°C (alkylation), ambient temperature (post-alkylation)

-

-

-

Salification :

Table 1. Comparative Yields for Deuterated vs. Non-Deuterated Synthesis

Post-Synthetic Deuteration via H/D Exchange

An alternative route involves proton-deuterium exchange on pre-synthesized O-phenylhydroxylamine hydrochloride. This method is less common due to challenges in achieving complete deuteration at specific positions:

-

Conditions :

Optimization of Deuterated Synthesis

Isotopic Effects on Reaction Kinetics

Deuterium incorporation alters reaction rates and equilibria:

-

Phenoxide Formation :

-

Phenol-d5 exhibits a slightly lower acidity (ΔpKa ≈ +0.5) compared to phenol, requiring longer reaction times for complete deprotonation.

-

-

Nucleophilic Substitution :

Table 2. Kinetic Parameters for Key Steps

| Step | k (Non-Deuterated) | k (Deuterated) |

|---|---|---|

| Phenoxide Formation | 0.45 min⁻¹ | 0.38 min⁻¹ |

| Alkylation | 1.2 × 10⁻³ M⁻¹s⁻¹ | 9.8 × 10⁻⁴ M⁻¹s⁻¹ |

Characterization and Validation

Spectroscopic Analysis

-

¹H NMR :

-

Absence of aromatic proton signals (δ 6.8–7.3 ppm) confirms deuteration at the phenyl ring.

-

-

MS (ESI+) :

-

m/z = 158.1 [M+H]+ (calculated for C6D5NH2O·HCl: 158.08).

-

-

Isotopic Purity :

Challenges and Mitigation Strategies

Cost and Availability of Phenol-d5

-

Commercial Sources :

-

Phenol-d5 is available at >98% isotopic purity from suppliers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) but costs ~10× more than protiated phenol.

-

-

In-House Synthesis :

Chemical Reactions Analysis

Types of Reactions

O-phenylhydroxylamine hydrochloride-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include nitroso compounds, aniline derivatives, and substituted phenylhydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

O-phenylhydroxylamine hydrochloride-d5 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It is used in studies involving isotopic labeling and tracing to understand biological pathways and mechanisms.

Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-phenylhydroxylamine hydrochloride-d5 involves its interaction with molecular targets and pathways. It can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds . These interactions are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare O-phenylhydroxylamine hydrochloride-d5 with structurally or functionally related hydroxylamine derivatives:

Structural and Functional Analysis:

Deuterated vs. Non-Deuterated Analogs: The deuterated -d5 variant exhibits nearly identical reactivity to O-phenylhydroxylamine hydrochloride but provides distinct mass spectral signatures for analytical tracking . Example: In benzofuran synthesis, the deuterated compound produces isotopically labeled products, aiding in metabolic stability studies .

Electron-Deficient vs. Electron-Rich Substituents :

- O-Pentafluorobenzylhydroxylamine HCl : The electron-withdrawing pentafluorobenzyl group enhances stability of derived oximes, making it ideal for GC/MS applications .

- O-Benzylhydroxylamine HCl : The benzyl group offers moderate electron donation, suitable for temporary carbonyl protection in multistep syntheses .

Safety Considerations :

- All hydroxylamine derivatives are classified as toxic solids (UN 2811) , but hazards vary. For example, N,O-Dimethylhydroxylamine HCl is less reactive than hydroxylamine HCl, which poses explosion risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing O-phenylhydroxylamine hydrochloride-d5 with high isotopic purity, and how can deuteration efficiency be quantified?

- Methodology : Use reductive deuteration of nitrobenzene derivatives with deuterated reagents (e.g., NaBD₄ or LiAlD₄) under anhydrous conditions. Isotopic purity can be quantified via ¹H/²H NMR or mass spectrometry (e.g., ESI-MS) to confirm ≥98% deuteration at specified positions. Post-synthesis purification via recrystallization in deuterated solvents (e.g., D₂O/acetone-d₆ mixtures) minimizes proton exchange .

- Key Metrics : Monitor reaction yield (≥75%) and isotopic purity using validated analytical protocols .

Q. How should researchers characterize the structural integrity of this compound to confirm deuteration and rule out degradation?

- Methodology : Combine FT-IR spectroscopy (to verify N–O and N–H/D stretching frequencies) with X-ray crystallography (if single crystals are obtainable) for structural confirmation. For deuteration sites, use 2D NMR (e.g., HSQC) to map deuterium incorporation. Compare spectral data with non-deuterated analogs to identify isotopic shifts .

- Data Interpretation : Degradation products (e.g., hydroxylamine derivatives) may appear as secondary peaks in HPLC chromatograms (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What solvent systems are compatible with this compound for stability during long-term storage?

- Methodology : Conduct accelerated stability studies under varied conditions (pH 2–9, 4°C to 40°C). Use HPLC-UV (λ = 254 nm) to monitor decomposition. Store lyophilized samples in amber vials at –20°C under argon to prevent oxidation. Aqueous solutions in deuterated PBS (pH 7.4) show <5% degradation over 30 days .

Advanced Research Questions

Q. How do reaction kinetics differ between deuterated and non-deuterated O-phenylhydroxylamine hydrochloride in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under pseudo-first-order conditions using UV-Vis spectroscopy or stopped-flow techniques . Compare rate constants (k) for deuterated vs. non-deuterated forms in reactions with electrophiles (e.g., benzyl halides). Expect a kinetic isotope effect (KIE) of 1.5–2.0 due to deuteration at the hydroxylamine N–H site .

- Contradiction Analysis : Discrepancies in KIE may arise from solvent polarity or competing reaction pathways (e.g., radical vs. ionic mechanisms), requiring DFT calculations to validate transition states .

Q. What strategies mitigate interference from this compound in biological assays, such as protein binding studies?

- Methodology : Use competitive binding assays with isotopic dilution (e.g., spiking deuterated and non-deuterated forms at 1:1 ratios). Analyze via LC-MS/MS to distinguish bound species. Pre-treat samples with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation during incubation .

- Data Validation : Cross-validate with SPR (surface plasmon resonance) to confirm binding affinities (Kₐ) and rule out nonspecific interactions .

Q. How does deuteration impact the redox behavior of O-phenylhydroxylamine hydrochloride in electrochemical studies?

- Methodology : Perform cyclic voltammetry in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆). Compare oxidation potentials (E₁/₂) of deuterated vs. non-deuterated forms. Deuteration at the hydroxylamine group typically shifts E₁/₂ by +20–30 mV due to reduced proton mobility. Use EPR spectroscopy to detect radical intermediates and confirm isotopic effects on electron transfer .

Methodological Guidance for Reproducibility

- Experimental Replication : Document solvent deuteration levels (e.g., D₂O vs. H₂O) and storage conditions rigorously, as these influence reaction outcomes .

- Analytical Cross-Checks : Validate isotopic purity with at least two orthogonal methods (e.g., NMR + MS) to avoid false positives in deuterium incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.